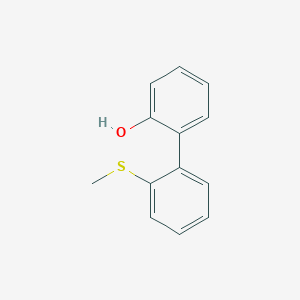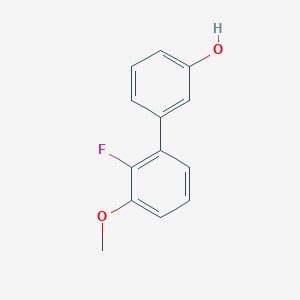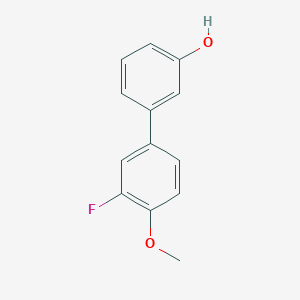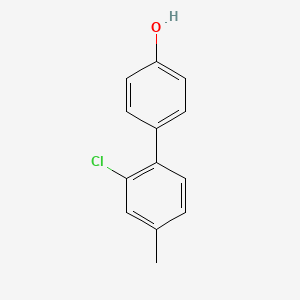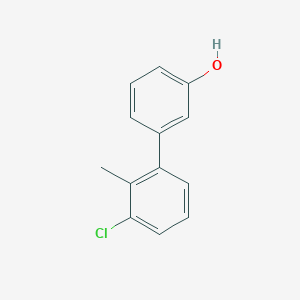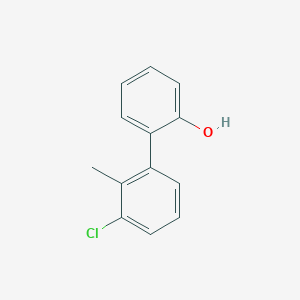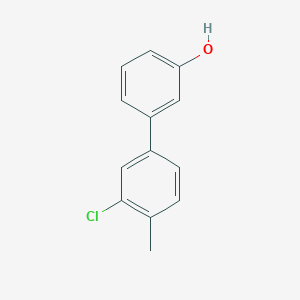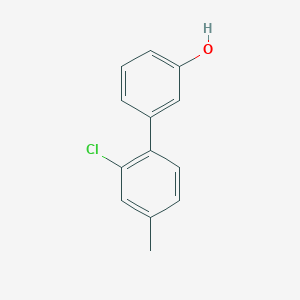
3-(2-Chloro-4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenyl)phenol, also known as 2-Chloro-4-methylphenol, is a synthetic organic compound with the chemical formula C7H7ClO. It is a colorless solid that is soluble in most organic solvents. This compound has a wide range of applications in scientific research due to its chemical properties and versatile structure.
科学的研究の応用
3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol has a wide range of applications in scientific research. This compound is often used as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments. In addition, this compound has been used in the synthesis of polymers and other materials for use in the medical and industrial fields.
作用機序
The mechanism of action of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as a proton donor, which can lead to the formation of reactive species such as free radicals. These free radicals can then react with other molecules, leading to the formation of new compounds. Additionally, the compound can form hydrogen bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol are not well understood. However, studies have shown that this compound can have an inhibitory effect on some enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
The use of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also relatively stable. Additionally, this compound has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin and eye irritation. Additionally, this compound can be volatile and can release toxic fumes when heated.
将来の方向性
Due to its wide range of applications in scientific research, there are a number of potential future directions for 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential applications of this compound in the industrial and medical fields.
合成法
The synthesis of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is relatively straightforward and can be achieved through several methods. One of the most common methods is by reacting 2-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite in an aqueous solution. This reaction produces the desired compound with a yield of approximately 95%. Other methods for synthesizing this compound include the oxidation of 2-chloro-4-methylphenol with hydrogen peroxide, the reaction of 4-chloro-2-methylphenol with sodium hypochlorite, and the reaction of 4-chloro-2-methylphenol with sodium hydroxide.
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHNPVRZWCLNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683503 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-65-9 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

